molecular formula C24H17F27Sn B13422489 Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane CAS No. 240497-36-3

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane

Cat. No.: B13422489
CAS No.: 240497-36-3
M. Wt: 937.1 g/mol
InChI Key: WFZSJBMGELYANT-UHFFFAOYSA-N
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Description

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes three 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups and one phenyl group attached to a central tin atom. The presence of fluorinated alkyl groups imparts distinctive properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,6-nonafluorohexyl halides and phenyl halides. One common method involves the use of tin hydride or tin bromide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The fluorinated alkyl groups or the phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the interactions of fluorinated compounds with biological molecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where the fluorinated groups may enhance the stability and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of specialty materials, including coatings and polymers, where its fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane exerts its effects involves interactions with molecular targets through its tin center and fluorinated alkyl groups. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and stability. The fluorinated groups enhance the compound’s lipophilicity, affecting its distribution and interactions within biological systems. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane can be compared with other organotin compounds such as:

  • Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride
  • Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide
  • Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
  • Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-

These compounds share similar fluorinated alkyl groups but differ in their additional substituents and overall structure. The presence of the phenyl group in this compound distinguishes it from its counterparts, potentially offering unique reactivity and applications.

Properties

CAS No.

240497-36-3

Molecular Formula

C24H17F27Sn

Molecular Weight

937.1 g/mol

IUPAC Name

tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-phenylstannane

InChI

InChI=1S/3C6H4F9.C6H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-2-4-6-5-3-1;/h3*1-2H2;1-5H;

InChI Key

WFZSJBMGELYANT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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